N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide -

N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

Catalog Number: EVT-4356985
CAS Number:
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide (Compound 2)

  • Compound Description: This compound is a selective 5-HT4 receptor agonist known to enhance gastrointestinal motility with minimal side effects. []
  • Relevance: This compound shares a benzamide core structure with N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide. Modifications to the piperidin-4-ylmethyl moiety of compound 2, particularly the introduction of ether or sulfide moieties in the side chain, led to the discovery of other potent and selective 5-HT4 receptor agonists, highlighting the importance of this structural feature for biological activity. []

BMS22 (2-[(isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl] amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide)

  • Compound Description: BMS22 is a classic competitive CCR2 antagonist. [] It effectively inhibits CCL2-dependent chemotaxis. []
  • Relevance: While structurally distinct from N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide, BMS22 is included here due to its relevance to the discussion on CCR2 antagonism presented in paper []. The paper explores the development of allosteric CCR2 inhibitors, such as ECL1i, as potential alternatives to competitive antagonists like BMS22.

ECL1i (d(LGTFLKC))

  • Compound Description: ECL1i is a novel, short, 7-d-amino acid peptide that acts as an allosteric CCR2 inhibitor. [] Unlike competitive antagonists, it selectively inhibits CCL2-triggered chemotaxis without affecting other CCL2-associated events. []
  • Relevance: Although structurally different from N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide, ECL1i is included due to its context within paper [] which focuses on identifying allosteric CCR2 inhibitors. This paper highlights the limitations of competitive CCR2 antagonists and positions allosteric inhibitors like ECL1i as potentially safer and more effective alternatives.

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

  • Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. [] It exhibits lysosomotropic properties and demonstrates greater activity against cathepsin K in cell-based assays compared to isolated enzyme assays. [] Prolonged administration at high doses (500 mg/kg/day for 4 weeks) to rats leads to increased tissue protein levels of cathepsins B and L, attributed to off-target engagement and enzyme stabilization. []
  • Relevance: This compound belongs to the class of cathepsin K inhibitors, similar to N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide. The study highlighted the importance of basicity in cathepsin K inhibitors influencing their lysosomotropic nature and potential for off-target activities. []

Balicatib

  • Compound Description: Balicatib is another basic cathepsin K inhibitor. [] Similar to L-006235, it demonstrates lysosomotropic properties and impacts off-target cathepsin activities upon long-term administration. []
  • Relevance: This compound is structurally related to N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide as it also belongs to the cathepsin K inhibitor class. The study emphasizes the role of basicity in impacting the in vivo selectivity profile of cathepsin K inhibitors, contrasting basic compounds like balicatib with non-basic alternatives. []

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

  • Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor. [] Unlike its basic counterparts, it demonstrates greater in vivo selectivity for cathepsin K with minimal impact on off-target cysteine cathepsins at similar doses. []
  • Relevance: This compound, belonging to the cathepsin K inhibitor class like N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide, highlights the importance of basicity as a key determinant for selectivity within this drug class. The study demonstrates that non-basic inhibitors like L-873724 might offer a safer alternative with reduced off-target effects compared to their basic counterparts. []

Properties

Product Name

N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

IUPAC Name

2-[[4-(methanesulfonamido)benzoyl]amino]-N-(2-methylpropyl)benzamide

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C19H23N3O4S/c1-13(2)12-20-19(24)16-6-4-5-7-17(16)21-18(23)14-8-10-15(11-9-14)22-27(3,25)26/h4-11,13,22H,12H2,1-3H3,(H,20,24)(H,21,23)

InChI Key

NYPZRFUEMLINMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.